molecular formula C11H15ClO2 B14393775 Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate CAS No. 89879-22-1

Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate

Cat. No.: B14393775
CAS No.: 89879-22-1
M. Wt: 214.69 g/mol
InChI Key: GSTKKMLENPTQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl chloro(1-methylbicyclo[410]heptan-7-ylidene)acetate is a complex organic compound that belongs to the class of bicyclo[410]heptenes These compounds are known for their unique structural features, which include a bicyclic framework that can undergo various chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloisomerization processes using advanced catalytic systems. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: Various nucleophiles can substitute the chloro group, leading to a wide range of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include a variety of substituted bicyclo[4.1.0]heptenes, which can be further utilized in organic synthesis and material science applications.

Scientific Research Applications

Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate exerts its effects involves the coordination of the bicyclic framework to metal species, initiating various chemical transformations. The molecular targets and pathways involved include the activation of the cyclopropyl ring and subsequent ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl chloro(1-methylbicyclo[41

Properties

CAS No.

89879-22-1

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

methyl 2-chloro-2-(1-methyl-7-bicyclo[4.1.0]heptanylidene)acetate

InChI

InChI=1S/C11H15ClO2/c1-11-6-4-3-5-7(11)8(11)9(12)10(13)14-2/h7H,3-6H2,1-2H3

InChI Key

GSTKKMLENPTQCV-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1C2=C(C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.